4-phenyl-N-{3-[(pyridin-2-ylmethyl)carbamoyl]phenyl}piperazine-1-carboxamide
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Overview
Description
- It gained prominence as the first-line treatment for chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs).
- Imatinib specifically inhibits tyrosine kinases, playing a crucial role in cancer therapy .
4-phenyl-N-{3-[(pyridin-2-ylmethyl)carbamoyl]phenyl}piperazine-1-carboxamide: , is a significant pharmaceutical compound.
Preparation Methods
Synthetic Routes: Imatinib can be synthesized through various routes, including condensation reactions and cyclizations.
Reaction Conditions: The synthesis involves coupling aniline derivatives with pyrimidine moieties under specific conditions.
Industrial Production: Imatinib is industrially produced using efficient synthetic protocols to ensure high yield and purity.
Chemical Reactions Analysis
Reactivity: Imatinib undergoes various reactions, including oxidation, reduction, and substitution.
Common Reagents: Reagents like acetic anhydride, phosphorus oxychloride, and hydrazine hydrate are used.
Major Products: These reactions yield intermediates and final products crucial for drug development.
Scientific Research Applications
Chemistry: Imatinib serves as a model compound for studying kinase inhibitors and drug design.
Biology: It helps elucidate cellular signaling pathways and protein–ligand interactions.
Medicine: Beyond CML and GISTs, it shows promise in treating other cancers and autoimmune diseases.
Industry: Imatinib’s industrial applications extend to pharmaceuticals and biotechnology.
Mechanism of Action
- Imatinib targets tyrosine kinases, inhibiting their activity.
- It forms hydrogen bonds and hydrophobic interactions with the Abelson tyrosine kinase domain.
- The molecule exists in extended and folded conformations, affecting its interactions .
Comparison with Similar Compounds
Uniqueness: Imatinib’s distinct structure and selectivity set it apart.
Similar Compounds: Other kinase inhibitors like dasatinib and nilotinib share some features but differ in selectivity and binding modes.
Properties
Molecular Formula |
C24H25N5O2 |
---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
4-phenyl-N-[3-(pyridin-2-ylmethylcarbamoyl)phenyl]piperazine-1-carboxamide |
InChI |
InChI=1S/C24H25N5O2/c30-23(26-18-21-8-4-5-12-25-21)19-7-6-9-20(17-19)27-24(31)29-15-13-28(14-16-29)22-10-2-1-3-11-22/h1-12,17H,13-16,18H2,(H,26,30)(H,27,31) |
InChI Key |
SYJKAMVPMWAKSR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)NC3=CC=CC(=C3)C(=O)NCC4=CC=CC=N4 |
Origin of Product |
United States |
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